Bis(p-chlorophenyl) diselenide

Description

Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has emerged as a significant and dynamic area of contemporary chemical research. mdpi.comwikipedia.orgtandfonline.com These compounds are noted for their unique reactivity, which stems from the properties of the selenium atom, such as its moderate electronegativity, polarizability, and ability to exist in multiple oxidation states (-2, +2, +4, +6). wikipedia.org The C-Se bond is weaker than the corresponding C-S and C-O bonds, a characteristic that facilitates a variety of chemical transformations. wikipedia.org

In recent decades, the focus of organoselenium chemistry has expanded beyond its initial applications. Researchers have successfully designed and synthesized a plethora of organoselenium compounds with diverse biological activities, including antioxidant, anticancer, antimicrobial, and antiviral properties. tandfonline.comnih.govnih.gov This has positioned organoselenium compounds as promising candidates in medicinal chemistry and drug discovery. tandfonline.comnih.gov Furthermore, their utility as versatile reagents, intermediates, and catalysts in organic synthesis continues to be a major driver of research in this field. mdpi.comresearchgate.net

Overview of Diaryl Diselenides as Synthetic Precursors and Functional Materials

Within the broad class of organoselenium compounds, diaryl diselenides (Ar-Se-Se-Ar) represent a particularly important and extensively studied subclass. mdpi.comchimia.ch These compounds are typically stable, crystalline solids that are easier to handle than their more reactive and often malodorous selenol (Ar-SeH) counterparts. wikipedia.orgchimia.ch The Se-Se bond in diaryl diselenides can be readily cleaved either homolytically or heterolytically to generate electrophilic, nucleophilic, or radical selenium species. researchgate.net This reactivity makes them valuable and versatile precursors for the synthesis of a wide array of other organoselenium compounds. researchgate.netontosight.ai

Diaryl diselenides serve as shelf-stable sources for generating more reactive organoselenium reagents in situ. wikipedia.org For instance, reduction of a diaryl diselenide yields a selenolate (ArSe⁻), a potent nucleophile used in various substitution and addition reactions. researchgate.net Conversely, oxidation can lead to the formation of seleninic acids or other oxidized selenium species. Halogenation of the diselenide bond provides selanyl (B1231334) halides (ArSeX), which are useful electrophilic selenium reagents. wikipedia.org Beyond their role as synthetic intermediates, diaryl diselenides have also been investigated for their potential as functional materials, leveraging the unique electronic and optical properties conferred by the selenium atoms. ontosight.ai

Specific Academic Context of Bis(p-chlorophenyl) diselenide

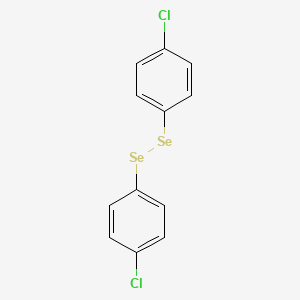

This compound, with the chemical formula (p-ClC₆H₄)₂Se₂, is a prominent member of the diaryl diselenide family. Its structure is characterized by two p-chlorophenyl groups linked by a diselenide bridge. The presence of the electron-withdrawing chlorine atoms at the para positions of the phenyl rings significantly influences the electronic properties of the molecule, particularly the electron density at the selenium atoms. This makes it less nucleophilic compared to analogues bearing electron-donating groups.

The academic interest in this compound stems from its utility as a reagent and catalyst in a variety of organic transformations. mdpi.com It has been employed in reactions to introduce the p-chlorophenylseleno group into organic molecules, thereby facilitating further synthetic manipulations. Its catalytic activity has been explored in oxidation and other reactions. mdpi.com Furthermore, like many organoselenium compounds, this compound has been investigated for its biological properties. The study of this specific diaryl diselenide contributes to a deeper understanding of structure-reactivity relationships within the broader class of organoselenium compounds.

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGQWQMPCZYJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174542 | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20541-49-5 | |

| Record name | Bis(4-chlorophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20541-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020541495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC379427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-chlorophenyl) diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(P-CHLOROPHENYL) DISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4G7XY59QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of Bis P Chlorophenyl Diselenide

Fundamental Reaction Pathways

The reactivity of bis(p-chlorophenyl) diselenide is centered on the Se-Se bond, which is the weakest bond in the molecule. With a bond dissociation energy significantly lower than that of disulfide (S-S) or carbon-carbon (C-C) bonds, the Se-Se linkage is susceptible to both homolytic and heterolytic cleavage. thno.org This susceptibility allows the compound to act as a precursor to various reactive selenium species, making it a versatile reagent and catalyst in organic synthesis. nih.gov

This compound can be oxidized by various agents, leading to the formation of higher oxidation state selenium species. These transformations are fundamental to its catalytic activity in oxidation reactions.

Under specific oxidizing conditions, this compound can be oxidized to form the corresponding selenoxide and subsequently to the selenone. The reaction with an oxidant, such as hydrogen peroxide or a peroxy acid, initially breaks the Se-Se bond and forms a selenenic acid (ArSeOH). Further oxidation of the selenenic acid yields a seleninic acid (ArSeO₂H). These species are often intermediates in catalytic cycles. For instance, the reaction of diphenyl diselenide, a closely related compound, with excess hydrogen peroxide has been shown to produce benzeneseleninic acid as the major product. scielo.br

This compound serves as an effective catalyst in oxidation reactions involving hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH). acs.org In these reactions, the diselenide is believed to react with the hydroperoxide to generate a more potent oxidizing species, likely a selenenic acid or a related derivative. This species then oxidizes the substrate (e.g., an alcohol) and is reduced back to the selenol, which dimerizes to regenerate the diselenide catalyst. This catalytic cycle allows for the use of the diselenide in sub-stoichiometric amounts. For example, it has been used in the oxidation of alcohols to aldehydes and ketones. acs.org

Research on the oxidation of various alcohols using a diaryl diselenide/tert-butyl hydroperoxide system has demonstrated its utility. Although this compound was found to be less reactive than some other diaryl diselenides in certain cases, it effectively catalyzes the oxidation of specific allylic alcohols. acs.org

Table 1: Oxidation of Alcohols using Diaryl Diselenide and t-BuOOH

| Alcohol Substrate | Diaryl Diselenide Catalyst (mol %) | Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | (C₆H₅Se)₂ (10%) | Benzaldehyde | - |

| Benzhydrol | (C₆H₅Se)₂ (10%) | Benzophenone | - |

| Various allylic alcohols | This compound (10-15%) | Corresponding aldehyde/ketone | Moderate |

| Various alcohols | Bis(2,4,6-trimethylphenyl) diselenide (50%) | Corresponding aldehyde/ketone | Satisfactory |

This table is based on findings from research on alcohol oxidation with tert-butyl hydroperoxide and diaryl diselenides. acs.org

The Se-Se bond of this compound is readily cleaved by reducing agents. This reductive cleavage is a key step in generating highly nucleophilic selenium species that are valuable in synthetic chemistry. hrpub.org

Treatment of this compound with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol (B145695) leads to the formation of p-chlorophenylselenol (Cl-C₆H₄-SeH) or, more accurately, its conjugate base, sodium p-chlorophenylselenolate (Cl-C₆H₄-SeNa). hrpub.orgresearchgate.net This selenolate is a powerful and soft nucleophile.

The generated selenolate anion is a "living" species that can react smoothly with a variety of electrophiles, particularly organic halides, to form new carbon-selenium bonds. hrpub.org This two-step, one-pot procedure (reduction followed by alkylation or arylation) is a convenient method for synthesizing unsymmetrical selenides. hrpub.orgmdpi.com

Reaction Scheme: (Cl-C₆H₄Se)₂ + 2 NaBH₄ → 2 Cl-C₆H₄Se⁻Na⁺ + B₂H₆ + H₂ Cl-C₆H₄Se⁻Na⁺ + R-X → Cl-C₆H₄-Se-R + NaX (Where R-X is an organic halide)

This methodology has been successfully applied to synthesize a range of organoselenium compounds, including α,ω-diselenoethers and selenides bearing ester functionalities. hrpub.org

The cleavage of the Se-Se bond in this compound can occur through two primary mechanisms:

Heterolytic Cleavage: This involves the attack of a nucleophile, such as the hydride from sodium borohydride, on one of the selenium atoms. hrpub.orgresearchgate.net The Se-Se bond breaks, with both electrons from the bond moving to the other selenium atom, resulting in the formation of two equivalents of the selenolate anion. This is the pathway utilized in the generation of selenols for subsequent reactions. hrpub.org

Homolytic Cleavage: The Se-Se bond can also break homolytically, where the bond cleaves symmetrically to produce two p-chlorophenylselanyl radicals (Cl-C₆H₄Se•). hrpub.org This process can be initiated by heat or, more commonly, by photolysis with visible light (e.g., blue LEDs). rsc.orgrsc.org The absorption spectrum of diselenides overlaps with the emission of blue LEDs, facilitating this bond breaking. rsc.orgrsc.org The generated selanyl (B1231334) radicals can then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or in electrophilic substitution reactions with electron-rich aromatic systems like indoles. rsc.orgrsc.org The use of this compound in the visible-light-promoted synthesis of 3-selenylindoles demonstrates this pathway, yielding the product in high yield. rsc.org

Table 2: Comparison of Se-Se Bond Cleavage Methods

| Cleavage Method | Reagent/Condition | Intermediate Species | Typical Application |

|---|---|---|---|

| Heterolytic | Sodium borohydride (NaBH₄) | Selenolate anion (ArSe⁻) | Nucleophilic substitution to form selenides. hrpub.orgresearchgate.net |

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack, which can occur at either the aromatic ring or, more commonly, at the selenium atoms, leading to the cleavage of the Se-Se bond.

Nucleophilic aromatic substitution (SNAr) on the p-chlorophenyl rings of this compound is a plausible but less commonly documented reaction pathway. The presence of the electron-withdrawing chlorine atom and the diselenide group can activate the ring towards attack by strong nucleophiles. However, reactions typically favor attack at the more electrophilic selenium center. While detailed studies focusing specifically on SNAr with this compound are not extensively reported, the general principles of SNAr suggest that potent nucleophiles could displace the chloride or other leaving groups on the aromatic ring under forcing conditions.

The cleavage of the selenium-selenium bond in this compound by nucleophiles is a key reaction, generating p-chlorophenylseleno species that can be incorporated into various organic molecules. This reactivity is fundamental to its application in organic synthesis.

Reactions with Carbon-Based Nucleophiles:

Organometallic reagents, such as Grignard reagents, are effective carbon nucleophiles for reacting with this compound. For example, the reaction with vinyl magnesium bromide proceeds in a nearly quantitative yield to produce p-chlorophenyl vinyl selenide (B1212193). lboro.ac.uk This reaction underscores the utility of this compound as a source of the p-chlorophenylselanyl group for the formation of new carbon-selenium bonds.

Enolates also serve as potent carbon nucleophiles. The sodium enolate of camphor (B46023), generated by reacting camphor with lithium diisopropylamide (LDA), can react with this compound, although specific yields for this reaction are not detailed in the provided context. lboro.ac.uk

Reactions with Heteroatom-Based Nucleophiles:

A significant application of this compound involves its reaction with heteroatom nucleophiles, particularly in the synthesis of pharmaceutically relevant compounds. researchgate.net The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide, a derivative, with various aminophenols (N-nucleophiles) leads to the formation of 2,2'-dicarbamoyldiphenyl diselenides with yields ranging from good to excellent (57-99%). nih.gov While this is a reaction of a functionalized derivative, it highlights the general reactivity of the diselenide moiety towards N-nucleophiles.

The reduction of this compound with sodium borohydride generates sodium p-chlorobenzeneselenolate, a potent selenium nucleophile. hrpub.orgoup.com This resulting selenolate is a versatile intermediate that readily reacts with organic halides (electrophiles) to form a variety of unsymmetrical selenium derivatives. hrpub.org For instance, it can be used in the synthesis of various organoselenium compounds through nucleophilic substitution on appropriate electrophilic carbon centers. hrpub.orgoup.com

The following table summarizes representative reactions with nucleophiles:

| Nucleophile Type | Specific Nucleophile | Product | Yield | Reference |

| Carbon | Vinyl Magnesium Bromide | p-Chlorophenyl vinyl selenide | Nearly quantitative | lboro.ac.uk |

| Carbon | Camphor Enolate | Not specified | Not specified | lboro.ac.uk |

| Heteroatom (N) | Aminophenols (with a diselenide derivative) | 2,2'-Dicarbamoyldiphenyl diselenides | 57-99% | nih.gov |

| Heteroatom (Se) | Generated from NaBH4 reduction | Sodium p-chlorobenzeneselenolate | Not specified | hrpub.orgoup.com |

Mechanistic Investigations of this compound Transformations

The mechanistic pathways of reactions involving this compound are intricate and can be influenced by various factors, including the presence of light, solvents, and the nature of the reacting species. Investigations have pointed towards both radical and polar mechanisms, with the operative pathway often depending on the specific reaction conditions.

The transformation of this compound often proceeds through the formation of highly reactive intermediates. Under reductive conditions, such as in the presence of sodium borohydride, the diselenide is reduced to the corresponding selenolate anion, (4-chlorophenyl)selenolate. hrpub.org This nucleophilic species is a key intermediate in the synthesis of various organoselenium compounds. hrpub.org

In reactions involving oxidation, different intermediates can be formed. For instance, in the presence of an oxidant, this compound can be converted to the corresponding seleninic acid. In some catalytic cycles, the diselenide is proposed to be oxidized in situ to a seleninic acid, which then activates hydrogen peroxide through a selenuranide intermediate.

Visible light can promote the homolytic cleavage of the Se-Se bond in this compound, generating the (4-chlorophenyl)selanyl radical (p-ClC6H4Se•). rsc.org This radical species is a crucial intermediate in photocatalyzed reactions, such as the synthesis of 3-selenylindoles. rsc.org Another proposed light-induced intermediate is an electronically excited state of the diselenide, which can then lead to the formation of a radical cation and a superoxide (B77818) anion in the presence of oxygen. rsc.org

In certain enzymatic reactions, such as the inhibition of δ-aminolevulinate dehydratase (δ-ALA-D), the reaction is initiated by a nucleophilic attack from a cysteine residue of the enzyme on the Se-Se bond of the diselenide. This leads to the formation of an E–S–SePh intermediate, where E represents the enzyme. nih.gov

Computational studies, particularly using density functional theory (DFT), have been employed to analyze the transition states in reactions involving organoselenium compounds. These analyses help in understanding the energy barriers and the geometry of the transition states, providing insights into the reaction mechanism. For instance, in the oxidation of naphthols, the higher electron density of diphenyl diselenide compared to this compound facilitates redox cycling, suggesting a lower energy transition state for the former.

The rotation around the Se-Se bond in diaryl diselenides, including this compound, has been studied using computational methods to understand the conformational dynamics and their effect on reactivity. acs.org The energy profiles for this rotation reveal the transition structures and the barriers to interconversion between different conformers. acs.org

The dichotomy between radical and polar mechanisms is a recurring theme in the chemistry of this compound.

Evidence for Radical Mechanisms: The decomposition of related n-alkyl dichloro diphenyl methyl selenides has been proposed to occur via a radical mechanism involving the cleavage of C-Se and Se-Se bonds. hrpub.org This is analogous to the thermal and photochemical behavior of other diselenides. hrpub.org The generation of selenyl radicals from this compound under visible light irradiation is a clear indication of a radical pathway in photocatalyzed reactions. rsc.org The reaction is initiated by the homolytic cleavage of the Se-Se bond to form selenyl radicals. rsc.org Furthermore, the use of radical initiators like AIBN in additions to allenes supports the involvement of radical intermediates. nih.gov

Evidence for Polar Mechanisms: On the other hand, many reactions of this compound proceed through polar mechanisms. The reduction with sodium borohydride to form a selenolate anion is a classic example of a polar reaction. hrpub.org The subsequent reaction of this anion with electrophiles is a nucleophilic substitution or addition. The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with amines and phenols to form amides and esters, respectively, occurs via a nucleophilic acyl substitution mechanism. nih.govmdpi.com In these cases, the amine or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon. nih.govmdpi.com The inhibition of the enzyme δ-ALA-D by diphenyl diselenide and its derivatives, including the p-chloro substituted analog, is proposed to occur through a polar mechanism involving nucleophilic attack by cysteine residues. nih.gov

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties imparted by the para-chloro substituents.

The chlorine atoms at the para positions of the phenyl rings are electron-withdrawing groups. This electronic effect reduces the electron density on the selenium atoms. As a result, this compound is less nucleophilic compared to its analogues bearing electron-donating groups. This reduced electron density makes the Se-Se bond more susceptible to nucleophilic attack and also influences the redox properties of the molecule. The electron-withdrawing nature of the chloro substituents can also affect the stability of reaction intermediates.

Comparative studies with other diaryl diselenides highlight the impact of substituents on reactivity.

Electron-Donating Groups (EDGs): Analogues with electron-donating groups, such as methoxy (B1213986) (-OCH3), exhibit enhanced reactivity in certain reactions. For example, bis(p-methoxyphenyl) diselenide is more reactive than diphenyl diselenide in some catalytic applications. mdpi.com In the synthesis of diselenides from bis[(2-chlorocarbonyl)phenyl] diselenide and substituted anilines, the presence of electron-donating groups on the aniline (B41778) ring generally leads to higher yields compared to those with electron-withdrawing groups. nih.gov However, in other cases, the effect of EDGs can be more complex. For instance, in the synthesis of 3-selenylindoles, bis(4-methoxyphenyl)diselenide gave a significantly lower yield compared to this compound under the same conditions, suggesting that factors other than simple electron density may be at play. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, the presence of strong electron-withdrawing groups on the aryl rings generally deactivates the diselenide. For example, bis(4-fluorophenyl) diselenide, another analogue with electron-withdrawing substituents, shows reduced reactivity in cross-coupling reactions compared to ortho-substituted analogues. In the synthesis of 4-alkoxyselenophenes, the use of 1,4-bis(4-chlorophenyl)buta-1,3-diyne did not yield the desired product, likely due to the instability of an intermediate caused by the electron-withdrawing chloro groups. mdpi.com In a study on the synthesis of oxazoles, this compound gave a lower yield compared to diphenyl diselenide and bis(2,6-dimethylphenyl) diselenide, further demonstrating the deactivating effect of the para-chloro substituent. mdpi.com

The following table summarizes the comparative reactivity of this compound and its analogues in a specific reaction.

| Diselenide Analogue | Substituent Type | Reaction | Observed Reactivity/Yield | Reference |

|---|---|---|---|---|

| This compound | Electron-Withdrawing (-Cl) | Synthesis of 3-selenylindoles | 92% yield (after 36h) | rsc.org |

| Diphenyl diselenide | Neutral (-H) | Synthesis of 3-selenylindoles | Quantitative yield | rsc.org |

| Bis(4-methoxyphenyl) diselenide | Electron-Donating (-OCH3) | Synthesis of 3-selenylindoles | 13% yield | rsc.org |

| This compound | Electron-Withdrawing (-Cl) | Synthesis of oxazole (B20620) acetal | 41% yield | mdpi.com |

| Diphenyl diselenide | Neutral (-H) | Synthesis of oxazole acetal | 78% yield | mdpi.com |

| 1,2-bis[4-(trifluoromethyl)phenyl]diselenide | Strongly Electron-Withdrawing (-CF3) | Synthesis of ynone | 65% yield | mdpi.com |

Stereochemical Outcomes in Transformations

The stereochemical course of reactions involving this compound is primarily dictated by the nature of the intermediates formed upon its transformation, particularly the electrophilic selenium species, 4-chlorophenylselenyl cation (p-ClPhSe⁺), generated from the diselenide. The outcomes of its reactions with unsaturated systems, such as alkenes and alkynes, are often highly stereoselective due to the formation of cyclic seleniranium ion intermediates.

While this compound itself is an achiral molecule and cannot induce enantioselectivity in reactions with prochiral substrates, it serves as a precursor to selenium-containing substrates that exhibit distinct stereochemical preferences in subsequent transformations. A notable example is observed in the Diels-Alder reaction. The substrate 2-(4-chlorophenylseleno)-2-butenal, derived from this compound, undergoes cycloaddition with various dienes. oup.com In its reaction with cyclopentadiene, the process yields the exo-adduct with a notable preference over the endo-product. oup.com This outcome is considered unexpected, as Diels-Alder reactions of α,β-unsaturated carbonyl compounds typically favor the endo isomer due to secondary orbital interactions. oup.com The observed exo-selectivity suggests that the divalent selenide group interacts with the π-system of the diene in a manner that favors the exo transition state. oup.com

The following table summarizes the stereochemical outcomes of the Diels-Alder reaction between 2-(4-chlorophenylseleno)-2-butenal and various dienes.

| Diene | Adduct(s) | Stereochemical Outcome | Reference |

|---|---|---|---|

| Butadiene | (2RS,3SR)-3-Methyl-2-(4-chlorophenylseleno)-5-cyclohexene-1-carbaldehyde | Diastereoselective | oup.com |

| Isoprene | (2RS,3SR)-3,4-Dimethyl-2-(4-chlorophenylseleno)-5-cyclohexene-1-carbaldehyde | Diastereoselective | oup.com |

| trans-1,3-Pentadiene | (2RS,3SR,6RS)-3,6-Dimethyl-2-(4-chlorophenylseleno)-4-cyclohexenecarbaldehyde | Mixture of two stereoisomers | oup.com |

| Cyclopentadiene | (1RS,2SR,4RS,5SR)-5-(4-Chlorophenylseleno)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | Exo preference | oup.com |

For asymmetric transformations that require enantioselectivity, chiral diselenides are necessary. Research into asymmetric alkoxyselenylation has demonstrated that chiral electrophiles generated from chiral diselenides can lead to high diastereomeric excess. rsc.org In these reactions, an electrophilic selenium species is generated and reacts with an alkene like styrene (B11656) in the presence of an alcohol nucleophile. The stereochemistry of the final product is directed by the chiral scaffold of the diselenide. For example, using a specific chiral diselenide derived from an azabicyclic system, the methoxyselenylation of styrene proceeded with a diastereomeric excess (de) of over 99%. rsc.org This highlights that the induction of chirality is dependent on a chiral source, a role that achiral this compound cannot fulfill on its own.

Catalytic Applications of Bis P Chlorophenyl Diselenide

Bis(p-chlorophenyl) diselenide as a Catalyst Precursor

This compound serves as a stable, storable precatalyst that can be activated in situ to generate the true catalytic species. This approach avoids the handling of more sensitive or unstable selenium reagents. The activation method dictates the nature of the active selenium species, which can be either electrophilic or nucleophilic, thereby determining the subsequent catalytic pathway.

The diselenide bond (Se-Se) in this compound can be cleaved through either oxidation or reduction to generate active selenium species in situ.

Oxidative Cleavage: In the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or iodosobenzene (B1197198) (PhIO), this compound is oxidized to form seleninic acids or other electrophilic selenium species. For instance, in Baeyer-Villiger oxidations, the diselenide is oxidized to a seleninic acid, which is the active catalyst in the cycle. The electron-withdrawing para-chloro groups are thought to enhance the electrophilicity of the selenium center, which can improve catalytic turnover.

Reductive Cleavage: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) cleaves the diselenide bond to yield the corresponding selenol or selenolate anion (p-ClC₆H₄Se⁻). mdpi.com This nucleophilic species can then participate in various synthetic transformations. For example, selenolate anions generated in situ are used in substitution reactions to introduce the p-chlorophenylseleno group into organic molecules. mdpi.com

Photochemical Cleavage: Visible light can also induce the homolytic cleavage of the Se-Se bond, generating selenyl radicals (p-ClC₆H₄Se•). rsc.org These radicals can then be oxidized to form electrophilic selenium species, which are key intermediates in certain photoredox catalytic cycles. rsc.orgrsc.org

The dual ability of this compound to act as a source for both electrophilic and nucleophilic selenium species is a cornerstone of its catalytic versatility.

Electrophilic Selenium Species: Generated through oxidation or reaction with electrophilic reagents (like halogens or hypervalent iodine compounds), species such as selenenyl halides (ArSeX), seleninic acids (ArSeO₂H), or arylselenyl cations (ArSe⁺) are potent electrophiles. wiley-vch.descispace.com These electrophilic species are crucial in reactions involving the activation of π-systems, such as alkenes and alkynes. scispace.com They react with double or triple bonds to form seleniranium or seleninium ion intermediates, which are then susceptible to nucleophilic attack, leading to a variety of functionalized products. scispace.com For example, the reaction of an electrophilic selenium species with an alkene forms a three-membered seleniranium ion, which can be opened by a nucleophile to achieve various selenenylation reactions. scispace.com

Nucleophilic Selenium Species: The primary nucleophilic species derived from this compound is the p-chlorophenylselenolate anion (p-ClC₆H₄Se⁻), typically generated by reduction. mdpi.com This powerful nucleophile is effective in substitution reactions and can also act as a catalyst in certain redox processes.

The specific reaction conditions, including the choice of oxidant, reductant, or light source, precisely control the type of active selenium species generated, allowing for a wide range of catalytic transformations.

Specific Catalytic Transformations Enabled by this compound

This compound has proven effective as a precatalyst in a range of important organic reactions. The electron-withdrawing nature of the chloro-substituent often influences the reactivity and selectivity compared to other diaryl diselenides.

Organoselenium compounds, including this compound, are well-known catalysts for oxidation reactions, often mimicking the function of the enzyme glutathione (B108866) peroxidase. researchgate.net They typically work in conjunction with a stoichiometric, environmentally benign oxidant like hydrogen peroxide. researchgate.netrsc.org

Baeyer-Villiger Oxidation: In this reaction, which converts ketones to esters or lactones, this compound acts as a precursor for the active seleninic acid catalyst. organic-chemistry.org The electron-withdrawing para-chloro groups enhance the electrophilicity of the selenium center, which can facilitate the catalytic cycle. However, in some studies comparing different diaryl diselenides, the unsubstituted diphenyl diselenide has occasionally shown superior performance. mdpi.com

Alcohol Oxidation: Selenium-catalyzed systems are also employed for the oxidation of alcohols to aldehydes or ketones. While specific examples focusing solely on this compound are part of broader studies on diaryl diselenides, the general mechanism involves the formation of an active electrophilic selenium species that reacts with the alcohol.

Table 1: Comparative Catalytic Activity in Oxidation Reactions

| Reaction | Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | 5-Iodonaphthalen-1-ol | Diphenyl diselenide | 100 | mdpi.com |

| Oxidation | 5-Iodonaphthalen-1-ol | This compound | 30-100* | mdpi.com |

*Yield varied depending on other substrates in the study.

This compound catalyzes various cyclization reactions, particularly those involving the formation of heterocyclic compounds. mdpi.com These reactions typically proceed via an electrophilic selenium species that activates a double or triple bond towards intramolecular nucleophilic attack.

In one study, this compound was evaluated as a catalyst for the synthesis of indoles from 2-vinylanilides. It provided the desired indole (B1671886) product in a good yield of 78%, although diphenyl diselenide proved slightly more effective under the same conditions, affording a 93% yield. mdpi.com Similarly, in a photocatalytic synthesis of oxazoles, this compound as the catalyst resulted in a 41% yield, which was significantly lower than the yields obtained with diphenyl diselenide (78%). mdpi.com In contrast, a visible-light-promoted synthesis of 3-selenylindoles saw this compound achieve a 92% yield after an extended reaction time, demonstrating its effectiveness under specific conditions. rsc.org

Table 2: Application of this compound in Cyclization Reactions

| Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole Synthesis | 2-Vinylanilide | Indole | 78 | mdpi.com |

| Oxazole (B20620) Synthesis (Photocatalytic) | N-(prop-2-yn-1-yl)benzamide | 5-(dimethoxymethyl)-2-phenyloxazole | 41 | mdpi.com |

| 3-Selenylindole Synthesis (Visible Light) | Indole | 3-(p-chlorophenylselanyl)-1H-indole | 92 | rsc.org |

Direct C-H functionalization is a powerful tool in organic synthesis, and this compound has been utilized in such transformations. These reactions involve the direct conversion of a C-H bond into a C-Se bond.

For example, this compound has been used in the iodine-catalyzed C-H selenation of electron-rich arenes like N,N-dimethylaniline. In this reaction, the C-Se bond is formed at the para-position of the aniline (B41778) derivative, affording the corresponding aryl selenide (B1212193) in high yield (92%). rsc.org This methodology highlights the ability to use a simple catalytic system to achieve selective C-H functionalization. Another approach involves the visible-light-mediated C-H selenation of indoles and other electron-rich arenes, where this compound can serve as the selenium source. rsc.org

Table 3: C-H Functionalization using this compound

| Arene Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline | I₂ (20 mol%), DMSO, 110°C, MW | 4-((4-chlorophenyl)selanyl)-N,N-dimethylaniline | 92 | rsc.org |

| Indole | Visible light (blue LED), ethanol (B145695), air | 3-((4-chlorophenyl)selanyl)-1H-indole | 92 | rsc.org |

Carbon-Selenium Bond Formation in Organic Synthesis

This compound is a significant reagent in organic synthesis, primarily for the creation of carbon-selenium (C-Se) bonds. This process, known as selenylation, introduces selenium into organic molecules, which can then be used for a variety of synthetic transformations. The presence of the electron-withdrawing chloro group in the para position of the phenyl rings modulates the electronic properties of the diselenide, influencing its reactivity.

The formation of C-Se bonds using this compound often involves the cleavage of the selenium-selenium (Se-Se) bond. This can be achieved through various methods, including reduction to the corresponding selenol or through reaction with electrophiles or nucleophiles. pageplace.de The resulting selenium-containing species can then react with a suitable carbon-based substrate to form the desired C-Se bond.

One notable application is in the synthesis of 3-selenylindoles. In a visible-light-promoted reaction, this compound reacts with indole in ethanol to yield 3-((4-chlorophenyl)selanyl)-1H-indole. rsc.org This reaction proceeds without the need for a transition metal catalyst or a strong oxidant. rsc.org The yield of this particular reaction was found to be 92% after 36 hours of irradiation with a blue LED. rsc.org This highlights the utility of this compound in forming C-Se bonds with heterocyclic compounds.

Furthermore, this compound can be utilized in copper-catalyzed cross-coupling reactions to form unsymmetrical diaryl selenides. researchgate.netsci-hub.se These reactions typically involve the coupling of an aryl halide with the diselenide in the presence of a copper catalyst. researchgate.net The efficiency of these reactions can be influenced by the nature of the solvent and the base used. sci-hub.se

The versatility of this compound extends to its use in the synthesis of various organoselenium compounds. The reductive cleavage of the Se-Se bond with a reducing agent like sodium borohydride generates a selenide anion. hrpub.org This nucleophilic species can then react with a range of organic halides to produce symmetrical or unsymmetrical selenides. hrpub.org

Mechanistic Insights into this compound Catalysis

Proposed Catalytic Cycles

The catalytic activity of this compound is centered around the reversible redox chemistry of the selenium atom. A general proposed catalytic cycle often begins with the activation of the diselenide. This can occur through various pathways depending on the specific reaction conditions.

In many catalytic applications, the Se-Se bond of this compound is cleaved to generate a reactive selenium species. researchgate.net For instance, in reactions involving nucleophiles, the diselenide can be reduced to form a p-chlorophenylselenolate anion (p-ClC₆H₄Se⁻). hrpub.org This highly nucleophilic species can then participate in subsequent steps of the catalytic cycle.

Conversely, in electrophilic reactions, the diselenide can be activated by an oxidant or an electrophile to form a more electrophilic selenium species, such as a selenenyl halide (p-ClC₆H₄Se-X) or a related derivative. scispace.com This electrophilic selenium species can then react with a nucleophilic substrate.

A plausible mechanism for oxidative cyclization reactions catalyzed by diaryl diselenides involves the formation of a π-acidic phenyl selenium cation (ArSe⁺) intermediate. nih.gov This intermediate interacts with the substrate, for example, an N-propargyl enamine carboxylate, leading to intramolecular cyclization. nih.gov The final steps of the cycle typically involve the regeneration of the diselenide catalyst, often through an oxidative process that reforms the Se-Se bond. scispace.com

In visible-light-induced reactions for the synthesis of 3-selenylindoles, a proposed mechanism suggests the formation of an electrophilic selenium intermediate that reacts selectively with electron-rich arenes like indole. rsc.org The cycle is completed by the regeneration of the diselenide catalyst.

Role of Redox Processes in Catalytic Cycles

Redox processes are fundamental to the catalytic function of this compound. The ability of selenium to exist in multiple oxidation states (e.g., Se(II), Se(IV)) allows the diselenide to act as a catalyst in a variety of oxidation and reduction reactions. rsc.org

In many catalytic cycles, the diselenide itself undergoes a redox transformation. For example, in oxidation reactions, the Se(II) in the diselenide can be oxidized to a higher oxidation state, such as Se(IV) in a seleninic acid or a related species. rsc.org This oxidized selenium species then acts as the active oxidant in the reaction, transferring an oxygen atom or its equivalent to the substrate. The resulting reduced selenium species is then re-oxidized to regenerate the active catalyst, completing the catalytic cycle.

The interplay between the diselenide and co-oxidants or reducing agents is a key aspect of the redox process. rsc.org For instance, in alcohol oxidations, a co-oxidant is often used to regenerate the active selenium species from its reduced form. researchgate.net The choice of co-oxidant can significantly impact the reaction outcome.

Comparative Catalytic Performance Studies

Comparison with Other Diaryl Diselenides and Organoselenium Catalysts

The catalytic performance of this compound is often benchmarked against other diaryl diselenides and organoselenium catalysts to understand the influence of its specific structure on reactivity and selectivity.

In the context of glutathione peroxidase (GPx)-like activity, the nature of the substituent on the aryl ring plays a crucial role. Studies have shown that diaryl diselenides with electron-donating groups, such as a methoxy (B1213986) group, can exhibit higher antioxidant activity compared to those with electron-withdrawing groups like chlorine. scispace.comnih.gov For instance, in one study, a compound with a methoxy group showed the highest activity in a series. scispace.com Conversely, in certain oxidation reactions, diphenyl diselenide has been found to outperform this compound due to its higher electron density, which facilitates redox cycling.

However, the presence of the chloro substituent is not always detrimental to catalytic activity. In the synthesis of 3-selenylindoles via a visible-light-promoted reaction, bis(p-chlorophenyl)diselenide provided a significantly higher yield (92%) compared to bis(4-methoxyphenyl)diselenide (13%). rsc.org This suggests that the electronic properties imparted by the chloro group can be advantageous in specific transformations.

In the electrocatalytic synthesis of 5-carbonyl oxazoles, bis(4-chlorophenyl) diselenide as a catalyst resulted in a significantly lower yield (41%) compared to diphenyl diselenide (78%) and bis(2,6-dimethylphenyl) diselenide (77%). nih.govmdpi.com This indicates that both electronic and steric factors of the catalyst are important for this particular reaction.

When compared to other classes of organoselenium catalysts, such as isoselenazolones, the performance can vary depending on the reaction. For certain oxidative cyclizations, isoselenazolones have been shown to be effective catalysts. rsc.org

Below is a data table summarizing the comparative performance of this compound in a specific reaction.

| Catalyst | Reaction | Yield (%) | Reference |

| This compound | Synthesis of 3-((4-chlorophenyl)selanyl)-1H-indole | 92 | rsc.org |

| Bis(4-methoxyphenyl)diselenide | Synthesis of 3-((4-methoxyphenyl)selanyl)-1H-indole | 13 | rsc.org |

| Diphenyl diselenide | Synthesis of 5-(dimethoxymethyl)-2-phenyloxazole | 78 | nih.govmdpi.com |

| This compound | Synthesis of 5-(dimethoxymethyl)-2-phenyloxazole | 41 | nih.govmdpi.com |

| Bis(2,6-dimethylphenyl) diselenide | Synthesis of 5-(dimethoxymethyl)-2-phenyloxazole | 77 | nih.govmdpi.com |

Impact of Substituent Effects on Catalytic Turnover and Selectivity

The electronic nature of the substituents on the aryl rings of diaryl diselenides has a profound impact on their catalytic turnover and selectivity. bohrium.com These effects are generally understood in terms of the substituent's ability to donate or withdraw electron density, which in turn modulates the properties of the selenium atom. rsc.org

Electron-withdrawing groups, such as the chloro group in this compound, increase the electrophilicity of the selenium center. This can enhance the rate of reactions where the diselenide acts as an electrophile or is activated by an electrophilic species. For example, the reaction of diselenides with a thiolate nucleophile, a key step in their biological activity, is favored by electron-withdrawing substituents which make the reaction energy more negative. rsc.org However, strong electron-withdrawing groups can also increase the reaction barrier by causing structural modifications in the starting reactant. rsc.org

Conversely, electron-donating groups, such as methoxy groups, increase the electron density on the selenium atom. This can facilitate oxidative addition steps in catalytic cycles and can enhance the nucleophilicity of the corresponding selenolates. nih.gov In studies of GPx-like activity, diaryl diselenides with electron-donating substituents have often shown superior catalytic activity. nih.gov For instance, the introduction of a methoxy group ortho to the selenium atom has been reported to enhance antioxidant activity. mdpi.com

The position of the substituent also matters. Ortho-substituents can introduce steric hindrance around the selenium atom, which can influence both the rate and selectivity of a reaction. nih.gov

In the synthesis of 3-selenylindoles, the electron-withdrawing trifluoromethyl group on the diaryl selenide reagent also led to a good yield (63%), further highlighting that electron-poor diselenides can be highly effective in certain catalytic applications. rsc.org

The following table provides a summary of the impact of substituents on the yield of a specific reaction.

| Diaryl Diselenide Substituent | Reaction | Yield (%) | Reference |

| p-Chloro (electron-withdrawing) | Synthesis of 3-selenylindole | 92 | rsc.org |

| p-Methoxy (electron-donating) | Synthesis of 3-selenylindole | 13 | rsc.org |

| p-Trifluoromethyl (electron-withdrawing) | Synthesis of 3-selenylindole | 63 | rsc.org |

| Unsubstituted (H) | Oxidation of 5-iodonaphthalen-1-ol | 100 | nih.gov |

| p-Methoxy (electron-donating) | Oxidation of 5-iodonaphthalen-1-ol | - | nih.gov |

| p-Chloro (electron-withdrawing) | Oxidation of 5-iodonaphthalen-1-ol | - | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing bis(p-chlorophenyl) diselenide, offering insights into its structural framework and the electronic environment of its constituent atoms.

Proton (¹H) and carbon-13 (¹³) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically displays two doublets in the aromatic region, corresponding to the protons on the p-substituted phenyl rings. Specifically, the protons ortho to the selenium atom appear as a doublet around δ 7.53 ppm, while the protons meta to the selenium atom (and ortho to the chlorine atom) present as a doublet around δ 7.25 ppm, both with a coupling constant (J) of 8.6 Hz. scispace.com

The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation, showing characteristic signals for the carbon atoms of the p-chlorophenyl groups. The spectrum exhibits four distinct resonances at approximately δ 134.22, 133.18, 129.55, and 129.29 ppm, which correspond to the different carbon environments within the aromatic ring. scispace.com These chemical shifts are influenced by the electronic effects of both the selenium atom and the para-chloro substituent.

Detailed NMR data for this compound and related compounds are often acquired using spectrometers operating at frequencies such as 300, 400, or 500 MHz for ¹H NMR and corresponding frequencies for ¹³C NMR. scispace.commdpi.com The resulting data from these analyses are crucial for confirming the successful synthesis and purity of the compound. unipd.it

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.53 | d | 8.6 | Ar-H (ortho to Se) |

| ¹H | 7.25 | d | 8.6 | Ar-H (meta to Se) |

| ¹³C | 134.22 | s | - | Ar-C |

| ¹³C | 133.18 | s | - | Ar-C |

| ¹³C | 129.55 | s | - | Ar-C |

| ¹³C | 129.29 | s | - | Ar-C |

Selenium-77 (⁷⁷Se) NMR spectroscopy is an exceptionally sensitive probe of the electronic environment around the selenium nucleus. acs.org With a vast chemical shift range of about 3000 ppm, ⁷⁷Se NMR can detect subtle changes in the molecular structure and electronic properties of organoselenium compounds. acs.orgnih.gov For diaryl diselenides, including this compound, the ⁷⁷Se chemical shift provides valuable information about the nature of the substituents on the aryl rings. acs.orgnih.gov

A notable characteristic of diaryl diselenides is the significant temperature dependence of their ⁷⁷Se NMR chemical shifts. acs.orgnih.gov Studies have shown that for a series of para-substituted diaryl diselenides, including the chloro-substituted analog, linear downfield shifts are observed in the ⁷⁷Se NMR spectrum as the temperature increases from 298 to 400 K. acs.orgnih.gov This phenomenon has been documented for over five decades, with reported shifts ranging from 0.1 to 0.4 ppm/K for diaryl diselenides. acs.orgnih.gov In the case of this compound, the magnitude of this thermal shift is influenced by the para-substituent, although a direct correlation with the Hammett parameter is not always straightforward across different solvents. acs.orgnih.gov The observed order of the magnitude of the downfield shift for various para-substituents is -Br > -H > -CH₃ > -Cl > -F > -OCH₃. acs.orgnih.gov

This temperature-dependent behavior is primarily attributed to the rotation around the Se-Se bond, which allows the molecule to sample different twisted conformers at higher temperatures. acs.orgnih.govresearcher.life The energy barriers for the rotation of the phenyl rings are relatively low, in the range of 0.8 to 2.6 kcal/mol, which is comparable to the thermal energy at room temperature, indicating that the phenyl rings rotate freely in solution. acs.orgnih.gov As the temperature increases, the population of higher-energy, twisted conformations increases, leading to the observed downfield shift in the ⁷⁷Se NMR spectrum. acs.orgnih.gov This process is reversible, with the chemical shifts returning to their original positions upon cooling. acs.orgnih.gov

The ⁷⁷Se NMR chemical shift is strongly correlated with the electronic structure of the molecule. acs.org For para-substituted diaryl diselenides, a well-established correlation exists between the Hammett parameter of the substituent and the ⁷⁷Se chemical shift at room temperature. acs.orgnih.gov Electron-withdrawing groups, such as the chloro group in this compound, cause a downfield shift in the ⁷⁷Se resonance. This is because electron-withdrawing substituents decrease the electron density on the selenium atom, leading to deshielding. nih.gov Consequently, the ⁷⁷Se chemical shift can serve as a measure of the electron density on the selenium atom. acs.orgnih.gov

The electronic environment around the selenium atom is also influenced by the solvent. nih.govrsc.org Solvent polarity can play a role in the observed ⁷⁷Se NMR chemical shift, and the magnitude and even the direction of the temperature-dependent shift can vary between different solvents, such as DMSO-d₆ and toluene-d₈. acs.orgnih.gov This suggests that molecular polarity and solvation effects are important factors to consider when interpreting ⁷⁷Se NMR data. acs.orgnih.gov

77Se NMR Spectroscopy for Selenium Environment Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray analysis provides definitive information about its molecular geometry, conformation, and intermolecular interactions.

The crystal structure of this compound reveals the influence of the para-chloro substituents on the molecule's conformation. In the solid state, diaryl diselenides typically adopt a non-planar conformation characterized by a C-Se-Se-C dihedral angle. This angle is a result of a balance between the repulsion of lone pairs on the selenium atoms and steric interactions between the aryl groups. Typical dihedral angles for diselenides are in the range of 74–87°. However, steric crowding can lead to abnormal dihedral angles, as seen in bis(di-tert-butylmethyl) diselenide with an angle of 112.1(3)°. researchgate.net

Analysis of Molecular Packing and Intermolecular Interactions

Analysis of related organoselenium compounds using techniques like Hirshfeld surface analysis provides insight into the types of non-covalent interactions that govern the crystal packing. These interactions, while individually weak, collectively determine the stability and structure of the crystal. For analogous molecules, a range of intermolecular contacts have been identified as significant contributors to the crystal packing.

Key intermolecular interactions observed in similar crystal structures include:

C-H···π interactions: These occur between a hydrogen atom of one molecule and the π-electron system of a phenyl ring on an adjacent molecule.

Hydrogen bonding: In derivatives containing suitable functional groups (e.g., hydroxyl or amide groups), classical hydrogen bonds like N-H···O or O-H···O can be dominant forces. researchgate.netmdpi.com

Halogen interactions: Weak interactions involving the chlorine atoms, such as C-H···Cl contacts, can also play a role in the supramolecular assembly. researchgate.net

van der Waals forces: A significant portion of the crystal packing is stabilized by non-specific van der Waals forces. Hirshfeld surface analysis of related structures shows that H···H contacts can account for a large percentage of the surface interactions. mdpi.comiucr.org Other contacts like C···H/H···C are also prominent. iucr.org

In the crystal structure of a related pyrazinyl diselenide, specific intermolecular interactions between a selenium atom and a methyl C-H group (C-H···Se) have been observed, indicating that the selenium atom itself can participate directly in stabilizing the crystal lattice. rsc.org The interplay of these varied interactions results in a complex and stable three-dimensional network.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the structural features and electronic properties of this compound.

Interactive Data Table: Typical IR Absorption Frequencies for Bonds in Related Diselenide Compounds

| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenyl Ring | C=C | Stretching | 1590 - 1450 |

| Phenyl Ring | C-H | Aromatic Stretching | 3100 - 3000 |

| Chloro-Aryl | C-Cl | Stretching | 1100 - 1000 |

Note: These are approximate ranges based on data from similar compounds. mdpi.com

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of diaryl diselenides, including this compound, is of particular interest due to the photoreactivity of the diselenide bond. Studies have shown that the absorption spectrum of diselenides overlaps with the emission of visible light sources, such as blue LEDs. rsc.org This absorption of light can promote the homolytic cleavage of the Se-Se bond, generating selanyl (B1231334) radicals. rsc.orgresearchgate.net This property is fundamental to its application in visible-light-promoted organic synthesis. The electron-withdrawing nature of the para-chloro substituents influences the energy of the electronic transitions compared to unsubstituted diphenyl diselenide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₂H₈Cl₂Se₂) is approximately 381.04 g/mol . epa.gov

A key feature in the mass spectrum of organoselenium compounds is the characteristic isotopic pattern of selenium. nih.gov Selenium has several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), which results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments. This isotopic signature is a definitive tool for identifying the presence of selenium in a molecule. nih.gov

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation through various pathways. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for diaryl diselenides include:

Cleavage of the Se-Se bond: This is often a primary fragmentation step, leading to the formation of a [p-ClPhSe]⁺ radical cation.

Cleavage of the C-Se bond: This can result in the loss of a selenium atom or a p-chlorophenyl group.

Fragmentation of the aromatic ring: Further fragmentation can involve the loss of chlorine or other small neutral molecules from the phenyl ring.

Analysis of related compounds provides examples of typical fragments. For instance, the mass spectrum of a similar compound, 1,2-bis(bis(4-chlorophenyl)methyl) diselane (B1234466), shows characteristic ions corresponding to selenium-containing fragments like [C₁₃H₈Se₂Cl₂]⁺ and [C₇H₅SeCl]⁺. hrpub.org

Interactive Data Table: Illustrative Fragments in the Mass Spectrum of Related Diselenides

| m/z (Mass/Charge) | Possible Fragment Assignment | Significance |

|---|---|---|

| M⁺ | [C₁₂H₈Cl₂Se₂]⁺ | Molecular Ion |

| M/2 | [C₆H₄ClSe]⁺ | Result of Se-Se bond cleavage |

| [M/2 - Se] | [C₆H₄Cl]⁺ | Loss of Selenium from the monomeric fragment |

Note: This table is illustrative of expected fragmentation based on the structure of this compound and data from analogous compounds. nih.govhrpub.org

Theoretical and Computational Chemistry Approaches

Electronic Structure and Bonding Analysis

Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its bonding, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, by solving the Schrödinger equation in an approximate manner. For diaryl diselenides, these calculations are typically performed using functionals like B3LYP or OLYP combined with basis sets such as TZ2P or 6-311G(d,p) to achieve a balance between accuracy and computational cost.

The introduction of electron-withdrawing chloro-substituents at the para positions is predicted to influence the electronic properties, such as the polarization of the Se-Se bond, more than it alters the fundamental skewed geometry.

Table 1: Predicted and Analogous Geometric Parameters for Bis(p-chlorophenyl) diselenide

| Parameter | Expected/Analog Value | Comment |

|---|---|---|

| Se-Se Bond Length | ~2.30 Å | Based on typical values for diaryl diselenides. |

| C-Se Bond Length | ~1.93 Å | Based on typical values for diaryl diselenides. |

| C-Se-Se Bond Angle | ~103-106° | Typical value for diaryl diselenides. |

| C-Se-Se-C Dihedral Angle | ~85-90° | Based on DFT calculations for analogs and crystal structure of bis(2-chlorophenyl) disulfide. publish.csiro.au |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For the parent compound, diphenyl diselenide, the experimental band gap has been determined to be approximately 5.20 eV. The presence of electron-withdrawing p-chloro substituents in this compound is expected to lower the energy of both the HOMO and LUMO, potentially altering the energy gap and influencing the molecule's reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. Proportional to the HOMO-LUMO gap. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Reaction Pathway and Mechanism Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and transition states that are often undetectable experimentally.

Many reactions involving organoselenium compounds proceed through short-lived, highly reactive intermediates. For reactions involving this compound, such as its use as a catalyst in oxidation reactions, computational simulations can model the structure and stability of key intermediates. These may include:

Selenenyl species (ArSe+): Electrophilic selenium species formed during the initial stages of many reactions.

Seleniranium ions: Three-membered cyclic intermediates formed from the reaction of an electrophilic selenium species with an alkene.

Selenenic acids (ArSeOH): Key intermediates in the catalytic cycles of glutathione (B108866) peroxidase mimics.

By mapping the potential energy surface, computational models can trace the entire reaction pathway from reactants to products, providing a step-by-step view of the chemical transformation.

Computational methods are adept at calculating the energy barriers associated with molecular motions, such as bond rotation. For this compound, a key dynamic process is the rotation around the Se-Se single bond. This rotation interconverts different conformers of the molecule.

Barrier Height: The energy barrier for this rotation in related diselenides has been investigated. For phenyl benzyl (B1604629) diselenide, the rotational barrier was determined to be 6.3 kcal/mol. DFT calculations on the parent diphenyl diselenide suggest a slightly lower barrier of approximately 5.5 kcal/mol. These values indicate that while there is a preferred skewed conformation, rotation around the Se-Se bond is facile at room temperature.

Conformational Analysis and Dynamics Modeling

This compound is not a rigid molecule. It possesses conformational flexibility due to rotation around the Se-Se and C-Se bonds.

Conformational Analysis: As established by DFT calculations and analog crystal structures, the lowest energy conformation is a skewed structure with a C-Se-Se-C dihedral angle of approximately 90°. publish.csiro.au This "open" conformation is the most populated state. Other conformations, such as the "closed" form where the dihedral angle is closer to 0° or 180°, are higher in energy.

Dynamics Modeling: Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. These simulations can show the transitions between different rotational conformers and the flexibility of the phenyl rings, offering a more complete picture of the molecule's behavior in different environments, such as in solution.

Rotation Around the Se-Se Bond

The conformational flexibility of this compound is largely dictated by rotation around the central selenium-selenium (Se-Se) bond. Computational studies, particularly those employing Density Functional Theory (DFT), have shown that diaryl diselenides characteristically adopt a skewed (or gauche) conformation. rsc.org This is defined by the dihedral angle between the two C-Se bonds when viewed along the Se-Se axis (the C-Se-Se-C dihedral angle).

For substituted diphenyl diselenides, this skewed conformation is the most stable, with a C-Se-Se-C dihedral angle typically found to be around 90°. rsc.org This preference arises from a balance of steric repulsion between the aryl groups and electronic effects involving the lone pairs on the selenium atoms. While specific rotational energy barriers for this compound are not extensively documented in the literature, the general principles governing diaryl diselenides apply. The rotation from the stable skewed conformation to planar (syn-periplanar, 0°) or anti-planar (anti-periplanar, 180°) transition states would involve overcoming a significant energy barrier.

The table below, derived from a computational study on various substituted diphenyl diselenides, illustrates the consistency of the skewed conformation across different electronic substitutions.

| Substituent (R) in (R-PhSe)₂ | C-Se-Se-C Dihedral Angle (φ₁) | C-C-Se-Se Dihedral Angle (φ₂) |

|---|---|---|

| H | 89.1° | -69.8° |

| CH₃O | 88.9° | -71.1° |

| CH₃ | 89.0° | -70.2° |

| Cl | 89.2° | -69.3° |

| CF₃ | 89.6° | -68.2° |

Data sourced from computational studies on substituted diphenyl diselenides.

Solvent Effects on Conformation

The conformation of a molecule can be influenced by its environment, particularly the solvent. frontiersin.org While specific computational studies detailing the solvent effects on the conformation of this compound are scarce, general principles of physical organic chemistry can provide qualitative insights. Solvents can affect the conformational equilibrium by preferentially stabilizing certain conformers. frontiersin.org

Applications in Chemical Sciences Beyond Catalysis

Reagent in Organic Synthesis (General Carbon-Selenium Bond Formation)

Bis(p-chlorophenyl) diselenide serves as a valuable reagent for the introduction of selenium into organic molecules, facilitating the formation of carbon-selenium (C-Se) bonds. This process is fundamental to the synthesis of a wide array of organoselenium compounds. The reactivity of the diselenide bond (Se-Se) allows it to be cleaved under various conditions to generate reactive selenium species that can then engage in reactions with a range of organic substrates.

One notable application is in the selenylation of unsaturated hydrocarbons. For instance, diaryl diselenides, including this compound, react with various unsaturated compounds to yield selanylated products. A specific example involves the photoirradiated reaction of electron-deficient diaryl diselenides with hexacyclohexyldilead, which results in the formation of aryl cyclohexyl selenides nih.gov. In these reactions, the diselenide acts as a source of an arylseleno radical (ArSe•), which then adds to the unsaturated bond.

The reaction of this compound with alkynes has also been explored. Under electrochemical conditions, the selenylation and subsequent cyclization of certain alkynes can be achieved, leading to the formation of functionalized benzo[b]furans rsc.org. This transformation showcases the ability of the diselenide to participate in tandem reactions, enabling the construction of complex heterocyclic frameworks.

The versatility of this compound as a reagent is further demonstrated in its use for the synthesis of various other organoselenium compounds. For example, reduction of the diselenide with a suitable reducing agent, such as sodium borohydride (B1222165), generates the corresponding selenolate anion (p-ClC6H4Se⁻), a potent nucleophile. This selenolate can then be reacted with a variety of electrophiles (e.g., alkyl halides, epoxides) to afford the corresponding selenides nih.gov.

The following table summarizes some of the key research findings on the application of this compound in C-Se bond formation:

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| 1-Methoxy-2-(phenylethynyl)benzene (B3031506) | This compound | Undivided cell, graphite (B72142) anode, constant current | 3-((4-Chlorophenyl)selanyl)-2-phenylbenzofuran | 91% | rsc.org |

| Cyclohexyl radical (from Hexacyclohexyldilead) | This compound | Photoirradiation (Xenon lamp) | 4-Chlorophenyl cyclohexyl selenide (B1212193) | Good | nih.gov |

| Various organic halides | 1,2-bis(bis(4-chlorophenyl)methyl)diselane, Sodium borohydride | Mild, neutral conditions | α,ω-diselenoethers and selenides | Not specified | nih.gov |

These examples underscore the importance of this compound as a key building block in the synthesis of diverse organoselenium compounds, providing chemists with a reliable method for incorporating selenium into organic frameworks.

Surface Chemistry and Material Science Applications

The unique electronic and chemical properties of selenium have led to the exploration of organoselenium compounds, including this compound, in the fields of surface chemistry and materials science. These applications leverage the ability of the selenium atom to interact with surfaces and to serve as a precursor for the synthesis of advanced materials.

The functionalization of silicon surfaces with organic molecules is a critical area of research with implications for electronics, sensing, and biocompatible materials ualberta.carsc.org. The formation of stable, covalent bonds between the silicon surface and the functionalizing molecule is paramount. While the direct reaction of this compound with silicon surfaces to form silicon-chalcogen (Si-Se) bonds is not extensively documented in readily available literature, the principles of chalcogenide chemistry suggest its potential in this area.

The formation of self-assembled monolayers (SAMs) of organosulfur compounds (thiols and disulfides) on various surfaces is a well-established technique beilstein-journals.orgnih.gov. Analogously, organoselenium compounds can form similar organized layers. The interaction often involves the cleavage of the Se-Se bond in diselenides and the formation of a bond between the selenium atom and the surface atoms. For silicon surfaces, this would involve the formation of a Si-Se bond. The ability to form such bonds opens up possibilities for modifying the electronic properties of the silicon surface and for creating platforms for the attachment of other molecules d-nb.inforsc.org. Further research is needed to explore the specific conditions and mechanisms for the reaction of this compound with silicon surfaces to create robust and well-defined functionalized interfaces.

Semiconductor nanocrystals, such as cadmium selenide (CdSe) nanoplatelets, exhibit unique size- and shape-dependent optical and electronic properties, making them highly desirable for applications in displays, lighting, and biomedical imaging nih.govfhsu.edu. The synthesis of these nanomaterials requires carefully chosen precursors that provide the constituent elements in a controlled manner.

Diorganyl diselenides have emerged as promising selenium precursors for the synthesis of metal selenide nanocrystals researchgate.net. The reactivity of the diselenide can be tuned by altering the organic substituents, which in turn influences the kinetics of the nanocrystal growth and can even direct the crystal phase of the resulting material. For instance, in the synthesis of copper indium selenide (CuInSe2) nanocrystals, the use of diphenyl diselenide, a compound structurally similar to this compound, was found to favor the formation of a metastable wurtzite-like phase due to the strength of the C-Se bond researchgate.net.

While direct reports on the use of this compound as a precursor for CdSe nanoplatelets are not abundant, the general principle of using diaryl diselenides as a selenium source is well-established. The synthesis typically involves the high-temperature reaction of the selenium precursor with a cadmium precursor in the presence of stabilizing ligands youtube.com. The cleavage of the Se-Se and C-Se bonds in the diselenide provides the selenium atoms necessary for the formation of the CdSe lattice. The p-chloro substitution in this compound could potentially influence its reactivity and decomposition temperature, offering a handle to control the nanocrystal synthesis. Further investigation into the specific use of this compound in this context could lead to new methods for producing tailored CdSe nanomaterials.

Dynamic Covalent Chemistry (DCC) and Library Generation

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to generate libraries of compounds that can adapt their composition in response to external stimuli researchgate.netnih.govmdpi.org. This approach has found applications in areas such as molecular recognition, materials science, and drug discovery. The reversible nature of the diselenide bond makes it an excellent candidate for use in DCC.

The key to DCC is the reversible formation and breaking of covalent bonds under equilibrium control. Diselenide bonds can undergo reversible exchange reactions under mild conditions, such as exposure to light or changes in redox potential rsc.orgresearchgate.net. This dynamic behavior allows for the scrambling of building blocks within a system, leading to the formation of a dynamic combinatorial library (DCL).

The exchange process involves the cleavage of the Se-Se bond, followed by the formation of new Se-Se bonds with different partners. This process can be initiated by various stimuli, allowing for external control over the library's composition. The equilibrium position of the exchange reaction can be influenced by the relative stabilities of the library members, which can be affected by factors such as non-covalent interactions with a template molecule.